molecular formula C24H20N4OS2 B2929699 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-26-0

3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2929699
CAS No.: 847402-26-0
M. Wt: 444.57
InChI Key: CALMOSZDKABELT-UHFFFAOYSA-N
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Description

3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzothiazole moiety, and a 4-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable carboxylic acid or its derivatives.

    Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a thiol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, aryl halides, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced triazole derivatives

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: Its structural properties may allow it to be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties are known to interact with biological macromolecules, potentially disrupting key biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.

    Benzothiazole Derivatives: Compounds with the benzothiazole moiety may exhibit similar chemical reactivity and applications.

    Thioether-Containing Compounds: Compounds with thioether groups may have comparable chemical properties and reactivity.

Uniqueness

3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the combination of its triazole, benzothiazole, and 4-methylbenzylthio groups

Properties

IUPAC Name

3-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-17-11-13-18(14-12-17)16-30-23-26-25-22(28(23)19-7-3-2-4-8-19)15-27-20-9-5-6-10-21(20)31-24(27)29/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMOSZDKABELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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